molecular formula C23H26FN5O3 B2573284 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea CAS No. 1396858-31-3

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea

カタログ番号 B2573284
CAS番号: 1396858-31-3
分子量: 439.491
InChIキー: QWWQXNIPXPMWOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C23H26FN5O3 and its molecular weight is 439.491. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Orexin Receptor Antagonism in Compulsive Eating

Research on orexin receptors (OXRs) and their modulation has provided insights into their role in various physiological processes, including feeding, arousal, and stress. Compounds such as GSK1059865 and SB-649868 have been studied for their selective antagonistic effects on OXR subtypes, showcasing their potential in addressing binge eating disorders. These compounds demonstrate the ability to selectively reduce compulsive eating behaviors without affecting standard food intake, highlighting a promising pharmacological approach to treat eating disorders with a compulsive component (Piccoli et al., 2012).

Enzyme Inhibition and Anticancer Activity

The synthesis and evaluation of unsymmetrical urea derivatives have expanded the understanding of their biochemical properties, including enzyme inhibition and potential anticancer effects. Studies have shown that certain urea derivatives exhibit inhibitory activities against enzymes like urease and β-glucuronidase, and some compounds have demonstrated in vitro anticancer activities. This line of research contributes to the development of new therapeutic agents targeting specific enzymatic pathways or cancer cell lines (Mustafa et al., 2014).

Metabolism and Pharmacokinetics in Drug Development

The metabolic pathways and pharmacokinetic profiles of compounds such as SB-649868, a dual orexin receptor antagonist, have been extensively studied. These investigations provide crucial insights into the elimination mechanisms, metabolite identification, and the impact of metabolism on the drug's efficacy and safety profile. Understanding the disposition and metabolism of such compounds is essential for the development of new drugs, particularly in treating conditions like insomnia (Renzulli et al., 2011).

Antifungal and Antimicrobial Developments

Research into the antifungal activities of various urea derivatives has led to the identification of compounds with significant inhibitory effects against fungal pathogens such as A. niger and F. oxyporum. These findings are valuable for the development of new antifungal agents that can address the growing issue of resistance to existing treatments. Additionally, the exploration of urea derivatives in antimicrobial applications has broadened the scope of potential therapeutic agents in combating infectious diseases (Mishra et al., 2000).

Polymer Science and Material Engineering

The synthesis and characterization of novel polyureas derived from specific chemical precursors have implications for polymer science and material engineering. These studies contribute to the development of new materials with potential applications in various industries, including coatings, adhesives, and composite materials. The exploration of polyureas and their properties is essential for advancing material science and engineering solutions (Mallakpour et al., 2002).

特性

IUPAC Name

1-[1-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-15-5-3-6-17(11-15)25-23(30)26-18-7-4-10-29(13-18)14-21-27-22(28-32-21)16-8-9-20(31-2)19(24)12-16/h3,5-6,8-9,11-12,18H,4,7,10,13-14H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWQXNIPXPMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCCN(C2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)-3-(m-tolyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。